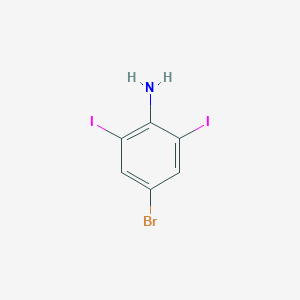

4-Bromo-2,6-diiodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-diiodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLLFWZEWGZSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615266 | |

| Record name | 4-Bromo-2,6-diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89280-77-3 | |

| Record name | 4-Bromo-2,6-diiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-Bromo-2,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 4-Bromo-2,6-diiodoaniline, a polysubstituted aniline with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct literature on this specific compound, this guide presents a proposed synthetic pathway based on established iodination methodologies for anilines, alongside predicted characterization data derived from analogous structures.

Introduction

Polysubstituted anilines are crucial building blocks in organic synthesis, serving as precursors for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The strategic placement of different halogen atoms on the aniline ring allows for selective functionalization through various cross-coupling reactions, making them highly versatile intermediates. This compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical modifications.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 4-bromoaniline. The first step involves the mono-iodination of 4-bromoaniline to form 4-bromo-2-iodoaniline, followed by a second iodination to introduce the second iodine atom at the C6 position.

Caption: Proposed two-step synthesis of this compound from 4-bromoaniline.

Step 1: Synthesis of 4-Bromo-2-iodoaniline

The synthesis of the intermediate, 4-bromo-2-iodoaniline, can be achieved through the direct iodination of 4-bromoaniline. Several methods have been reported for the ortho-iodination of anilines. A common and effective method involves the use of an iodine source in the presence of an oxidizing agent.

Experimental Protocol:

A plausible method for the synthesis of 4-bromo-2-iodoaniline involves the use of iodine and an oxidizing agent such as sodium perborate in acetic acid.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-bromoaniline (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: Add sodium iodide (1.1 equivalents) and sodium perborate tetrahydrate (1.1 equivalents) to the suspension.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with aqueous sodium thiosulfate solution to remove unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

The second iodination to yield the final product, this compound, can be achieved by subjecting the mono-iodinated intermediate to further iodination conditions. The presence of the electron-donating amino group and the existing iodo and bromo substituents will direct the second iodine atom to the vacant ortho position (C6).

Experimental Protocol:

A potential method for the di-iodination involves using a stronger iodinating agent or harsher reaction conditions compared to the mono-iodination step. The use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent are common methods for poly-iodination of activated aromatic rings.

-

Reaction Setup: Dissolve 4-bromo-2-iodoaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a round-bottom flask.

-

Addition of Iodinating Agent: Slowly add the iodinating agent, such as N-iodosuccinimide (1.1 to 1.5 equivalents), to the solution at room temperature.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Characterization

As no direct experimental data for this compound is readily available, the following characterization data are predicted based on the analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₄BrIN₂ |

| Molecular Weight | 423.82 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Expected to be higher than 4-bromo-2-iodoaniline (69-72 °C) |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 1H | Ar-H |

| ~7.5 | Singlet | 1H | Ar-H |

| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-NH₂ |

| ~135-140 | C-Br |

| ~120-130 | Ar-C-H |

| ~90-100 | C-I |

Mass Spectrometry (MS):

The mass spectrum should show a characteristic isotopic pattern for the presence of bromine and iodine. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.

-

Expected M⁺: m/z ≈ 424 (for ⁷⁹Br) and 426 (for ⁸¹Br) with characteristic isotopic distribution.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (amine) |

| 1600-1650 | N-H bending (amine) |

| 1400-1600 | C=C stretching (aromatic ring) |

| 500-700 | C-Br and C-I stretching |

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted below.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a feasible synthetic route and predicted characterization data for this compound. The proposed two-step synthesis, starting from 4-bromoaniline, utilizes established iodination methodologies. While experimental validation is required to confirm the proposed protocols and predicted data, this document provides a solid foundation for researchers and scientists interested in the synthesis and application of this and other polysubstituted anilines. The versatile nature of this halogenated intermediate suggests its potential utility in the development of novel pharmaceuticals and functional materials.

References

An In-depth Technical Guide to 4-Bromo-2,6-diiodoaniline: A Data-Driven Exploration

Notice to the Reader: Despite a comprehensive search for the physical and chemical properties, experimental protocols, and biological pathways associated with 4-Bromo-2,6-diiodoaniline , no specific data for this compound could be located in the available scientific literature and chemical databases. The information presented herein is based on closely related analogs and theoretical considerations, providing a predictive overview. This guide is intended for researchers, scientists, and drug development professionals who may be considering the synthesis and characterization of this novel compound.

Introduction

This compound is a halogenated aromatic amine. Its structure, featuring a bromine atom and two iodine atoms on the aniline scaffold, suggests it may serve as a versatile building block in organic synthesis. Halogenated anilines are crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple halogen substituents offers several reactive sites for further functionalization through cross-coupling reactions, nucleophilic substitutions, and diazotization, enabling the construction of complex molecular architectures.

Given the lack of empirical data, this guide will leverage information available for structurally similar compounds, primarily 4-Bromo-2-iodoaniline , to infer potential properties and synthetic routes.

Predicted Physicochemical Properties

The physical and chemical properties of this compound are anticipated to be influenced by the cumulative effects of its bromo and iodo substituents. The high atomic weight of iodine will likely result in a high-density solid with a relatively high melting point. Its solubility is predicted to be low in water and higher in common organic solvents.

For comparative purposes, the known properties of related compounds are presented below.

Table 1: Physicochemical Properties of Related Halogenated Anilines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 60-64 |

| 4-Bromo-2-iodoaniline | C₆H₅BrIN | 297.92 | 69-72 |

| 4-Bromo-2,6-dichloroaniline | C₆H₄BrCl₂N | 240.91 | 85-88 |

| 4-Bromo-2,6-dimethylaniline | C₈H₁₀BrN | 200.08 | 48-51 |

Proposed Synthesis Methodology

A plausible synthetic route to this compound would likely involve the direct halogenation of a suitable aniline precursor. A potential experimental workflow is outlined below.

Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from known procedures for the iodination of anilines.

Materials:

-

4-Bromoaniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1 equivalent) in anhydrous acetonitrile.

-

Iodination: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired this compound.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Research and Drug Development

Halogenated anilines are pivotal in medicinal chemistry. The bromine and iodine atoms in this compound can serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. This makes the compound a potentially valuable scaffold for generating libraries of novel molecules for drug discovery screening.

The logical relationship for its utility in synthetic chemistry can be visualized as follows:

Caption: Synthetic utility of this compound.

Conclusion

While experimental data for this compound remains elusive, its chemical structure suggests significant potential as a synthetic intermediate. The information compiled in this guide, based on analogous compounds, provides a foundational framework for researchers interested in the synthesis, characterization, and application of this novel molecule. Further experimental investigation is necessary to validate the predicted properties and explore the full scope of its utility in science and industry.

4-Bromo-2,6-diiodoaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-2,6-diiodoaniline, including its chemical identity, physical properties, and a proposed synthetic pathway. Due to the limited availability of public research on this specific molecule, this guide also outlines a general experimental workflow for the synthesis and characterization of novel chemical entities, which is pertinent to its potential exploration in research and drug development. This document is intended to serve as a foundational resource for scientists interested in the evaluation of this and other similarly rare chemical compounds.

Chemical Identity and Properties

This compound is a halogenated aniline derivative. Its structure is characterized by a bromine atom at the para position and two iodine atoms at the ortho positions of the aniline ring.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that much of this data is calculated and has not been extensively verified through experimental literature.

| Property | Value | Source |

| CAS Number | 89280-77-3 | [1][2][3][4] |

| Molecular Formula | C₆H₄BrI₂N | [3] |

| Molecular Weight | 423.82 g/mol | [3] |

| Density | 2.787 g/cm³ | |

| Boiling Point | 361.4°C at 760 mmHg | |

| Flash Point | 172.4°C | |

| Refractive Index | 1.783 | |

| Vapor Pressure | 2.08E-05 mmHg at 25°C |

Synthesis and Characterization: A Proposed Workflow

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is hypothetical and would require optimization and validation in a laboratory setting.

Objective: To synthesize this compound from 4-bromoaniline.

Materials:

-

4-bromoaniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator).

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-bromoaniline in anhydrous acetonitrile.

-

Iodination: To the stirred solution, add 2.2 equivalents of N-Iodosuccinimide (NIS) portion-wise at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in dichloromethane and washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

General Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific studies on the biological activity or the signaling pathways associated with this compound. The presence of multiple halogen atoms on the aniline scaffold suggests that the compound could be explored for a variety of applications in medicinal chemistry, as halogenation is a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Potential Areas for Future Research

Given the lack of existing data, the following areas represent potential avenues for future investigation:

-

Antiproliferative Activity: Halogenated anilines are scaffolds found in some anticancer agents.

-

Enzyme Inhibition: The molecule could be screened against various enzyme targets relevant to human diseases.

-

Materials Science: The compound's electronic properties could be of interest in the development of novel organic materials.

Logical Relationship for Investigating Biological Activity

The diagram below outlines a logical progression for the initial biological investigation of a novel compound.

References

Spectroscopic Analysis of 4-Bromo-2,6-diiodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2,6-diiodoaniline. Due to the absence of publicly available, experimentally verified NMR data for this specific compound, this document presents predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. A comprehensive, generalized experimental protocol for the acquisition of NMR spectra for aromatic amines is also included.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the presence of three halogen substituents (one bromine and two iodine atoms) on the aniline ring significantly influences the electron density and, consequently, the chemical shifts of the aromatic protons and carbons. The two iodine atoms at the ortho positions (C2 and C6) are expected to have the most substantial deshielding effect on the adjacent protons and a shielding (heavy atom) effect on the carbons to which they are attached.

Note: The following tables present predicted data. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Singlet | 2H | H-3, H-5 |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 - 152 | C1 (-NH₂) |

| ~ 85 - 95 | C2, C6 (-I) |

| ~ 140 - 145 | C3, C5 |

| ~ 110 - 115 | C4 (-Br) |

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of aromatic amines like this compound.[1]

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is between 4 and 5 cm.[2]

-

Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette to prevent contamination and improve spectral quality.

Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[2]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[2] This can be performed manually or automatically.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[2]

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for aromatic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds is common.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for the relaxation of the nuclei between pulses.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically acquired and averaged.

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A spectral width of 0-220 ppm is standard for most organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is often employed.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good quality spectrum.

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra of this compound follows a logical workflow, starting from the molecular structure and predicting the expected spectral features.

Caption: Logical workflow for predicting NMR spectra of this compound.

References

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 4-Bromo-2,6-diiodoaniline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Bromo-2,6-diiodoaniline using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also offers detailed experimental protocols for data acquisition and visual workflows for the analytical process.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from IR and MS analyses of this compound. These predictions are derived from the known spectroscopic behavior of substituted anilines and halogenated aromatic compounds.

Predicted Infrared (IR) Absorption Data

The IR spectrum is expected to reveal key functional groups present in the molecule. The analysis would typically be performed using Attenuated Total Reflectance (ATR) due to the solid nature of the compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3450 - 3300 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic Ring |

| 1620 - 1580 | Strong to Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1550 - 1450 | Strong to Medium | C=C Stretch | Aromatic Ring |

| 1330 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 900 - 670 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

| 600 - 500 | Medium to Strong | C-I Stretch | Iodo Group |

| 550 - 480 | Medium to Strong | C-Br Stretch | Bromo Group |

Table 1: Predicted characteristic infrared absorption bands for this compound.

Predicted Mass Spectrometry (MS) Data

Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak and a series of fragment ions. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+2 isotopic pattern for bromine-containing fragments.

| m/z (mass-to-charge) | Predicted Ion | Notes |

| 449 / 451 | [M]⁺ | Molecular ion peak. The M+2 peak (m/z 451) will be of similar intensity to the M peak (m/z 449) due to the ⁸¹Br isotope. |

| 322 / 324 | [M - I]⁺ | Loss of an iodine radical. |

| 243 | [M - I - Br]⁺ | Loss of an iodine radical followed by a bromine radical. |

| 195 | [M - 2I]⁺ | Loss of two iodine radicals. |

| 166 | [C₆H₂NBr]⁺ | Fragment corresponding to the brominated aniline core after loss of both iodine atoms. |

| 127 | [I]⁺ | Iodine cation, a common fragment in iodo-compounds. |

| 79 / 81 | [Br]⁺ | Bromine cation. |

Table 2: Predicted major fragmentation ions for this compound in EI-MS.

Experimental Protocols

The following are detailed, generalized protocols for the analysis of a solid aromatic compound like this compound.

Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This non-destructive technique is ideal for analyzing solid powder samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Select the ATR accessory and ensure the ATR crystal (typically diamond or zinc selenide) is clean.[1]

-

Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue, then allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, lower the pressure clamp to the analysis position.

-

Collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's inherent absorbance, which will be subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

-

Lower the pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal.[2]

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

-

Compare the obtained peak positions with known correlation tables to identify functional groups.[3][4][5]

-

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard method for determining the molecular weight and fragmentation pattern of volatile or semi-volatile organic compounds.

-

Sample Preparation:

-

Dissolve a small amount (~0.1-1 mg) of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

-

-

Instrument Setup and Calibration:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications, typically using a standard calibrant like perfluorotributylamine (PFTBA).

-

Set the instrument parameters. Typical EI-MS settings are:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[6]

-

Source Temperature: 200-250 °C

-

Mass Range: e.g., m/z 50-600

-

Scan Speed: e.g., 1 scan/second

-

-

-

Sample Introduction:

-

The sample can be introduced via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS).

-

For GC-MS introduction, inject 1 µL of the prepared solution into the GC inlet. The GC will separate the compound from the solvent and any impurities before it enters the MS source. A suitable temperature program for the GC oven should be developed.

-

-

Data Acquisition and Analysis:

-

Initiate the data acquisition. The mass spectrometer will scan the specified mass range, detecting the molecular ion and any fragment ions produced.[7]

-

The resulting mass spectrum will be a plot of relative intensity versus mass-to-charge ratio (m/z).

-

Identify the molecular ion peak (M⁺). Its m/z value should correspond to the calculated molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks. These mass losses correspond to neutral fragments that have been cleaved from the parent molecule.[8][9]

-

Examine the isotopic patterns, especially the M+2 peak, to confirm the presence of bromine.[10]

-

Visualizations

The following diagrams illustrate the workflow and logic of the analytical process.

References

- 1. Fourier transform infrared spectroscopy [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. wikieducator.org [wikieducator.org]

- 4. IR _2007 [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

In-Depth Technical Guide on the Crystal Structure of 4-Bromo-2,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, the crystal structure of 4-Bromo-2,6-diiodoaniline has not been deposited in publicly accessible crystallographic databases. This guide provides a comprehensive, predictive analysis based on the known crystal structures of analogous compounds and outlines the definitive experimental protocols required for its determination.

Abstract

This compound is a polyhalogenated aromatic amine with significant potential as a building block in synthetic chemistry and materials science. The precise arrangement of its atoms in the solid state is fundamental to understanding its physical and chemical properties. This technical guide details the necessary experimental procedures for the synthesis, purification, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound. Furthermore, it presents a predictive overview of its likely crystallographic parameters and the key intermolecular interactions expected to govern its crystal packing, drawing comparisons with structurally related molecules. This document serves as a foundational resource for researchers aiming to elucidate and utilize the crystal structure of this compound.

Introduction

The solid-state architecture of a molecule dictates many of its bulk properties, including solubility, melting point, and reactivity. For a molecule such as this compound, the presence of an amino group alongside three heavy halogen atoms (one bromine, two iodine) suggests a rich landscape of potential non-covalent interactions. These interactions, including hydrogen and halogen bonds, are expected to play a dominant role in directing the self-assembly of the molecules into a crystalline lattice. A detailed understanding of this crystal structure is paramount for applications in crystal engineering, where tailored solid-state properties are desired, and in drug development, where solid-form selection is a critical step. This guide provides the methodological framework to achieve this understanding.

Experimental Protocols

Synthesis and Crystallization of this compound

A targeted synthesis for this compound can be achieved via electrophilic iodination of 4-bromoaniline. The strongly activating amino group directs the incoming iodine atoms to the ortho positions.

Materials:

-

4-bromoaniline

-

N-Iodosuccinimide (NIS)

-

Anhydrous Acetonitrile

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

-

Silica Gel (for column chromatography)

Synthetic Procedure:

-

Dissolve 4-bromoaniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add N-Iodosuccinimide (2.2 eq) to the solution in portions over 15 minutes.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Upon completion, add saturated sodium thiosulfate solution to quench unreacted NIS.

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-

Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound from a solvent mixture such as ethanol/water or dichloromethane/hexane.

Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure is single-crystal X-ray diffraction.

Experimental Setup:

-

A high-quality single crystal of this compound.

-

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

-

A cryo-cooling system to maintain the crystal at a low temperature (typically 100 K).

Data Collection and Analysis Protocol:

-

Crystal Mounting: A suitable crystal (dimensions ~0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to 100 K to reduce thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization, absorption).

-

Structure Solution: The phase problem is solved using direct methods or Patterson synthesis, which are particularly effective for structures containing heavy atoms like iodine and bromine.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated positions.

-

Validation and Deposition: The final structural model is validated and should be deposited as a Crystallographic Information File (CIF) to a public repository like the Cambridge Structural Database (CSD).

Data Presentation: Predicted Crystallographic Parameters

Based on the analysis of structurally similar compounds, the following tables summarize the expected crystallographic data for this compound. These values are predictive and await experimental verification.

Table 1: Predicted Crystal Data and Structure Refinement Details

| Parameter | Predicted Value |

|---|---|

| Chemical Formula | C₆H₄BrIN₂ |

| Formula Weight | 449.82 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Temperature | 100 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Z (Molecules/Unit Cell) | 4 |

Table 2: Predicted Key Bond Lengths and Angles

| Bond / Angle | Predicted Length (Å) / Angle (°) |

|---|---|

| C–Br | ~1.90 |

| C–I | ~2.10 |

| C–N | ~1.40 |

| Aromatic C–C | 1.38 - 1.40 |

| I–C–C | ~120 |

| Br–C–C | ~120 |

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway involving intermolecular interactions that are likely to be present in the crystal structure.

Caption: A logical workflow for the synthesis and structural elucidation of this compound.

solubility of 4-Bromo-2,6-diiodoaniline in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-2,6-diiodoaniline in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information on closely related halogenated anilines to provide a robust qualitative assessment. Furthermore, it outlines a comprehensive experimental protocol for determining solubility and presents visual workflows for both the solubility determination process and a representative synthesis pathway.

Introduction to this compound

This compound is a halogenated aromatic amine. The presence of multiple halogen substituents and an amine group on the benzene ring dictates its physicochemical properties, including its solubility. Halogenated anilines are crucial intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs). Understanding their solubility is paramount for reaction optimization, purification, and formulation development.

Solubility Profile

Qualitative Solubility Summary:

Based on the properties of similar compounds, such as aniline and other halogenated anilines, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility in Common Organic Solvents: Halogenated anilines are generally soluble in a range of organic solvents. This is attributed to the nonpolar, aromatic nature of the benzene ring and the ability of the halogen atoms to participate in van der Waals interactions.

-

Low Solubility in Water: The large, hydrophobic structure conferred by the benzene ring and the three halogen atoms (one bromine and two iodine) significantly outweighs the hydrophilic contribution of the amine group. Consequently, this compound is expected to be sparingly soluble or practically insoluble in water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene | Soluble | The nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-I, and C-N bonds of the aniline derivative. |

| Polar Protic Solvents | Ethanol, Methanol | Moderately Soluble | The amine group can form hydrogen bonds with protic solvents. However, the large hydrophobic portion of the molecule may limit high solubility. |

| Aqueous Solutions | Water | Insoluble | The large, nonpolar structure of the molecule dominates, leading to poor interaction with the highly polar water molecules. |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials:

-

This compound

-

A selection of common organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dichloromethane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Graduated pipettes or syringes

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Label a series of test tubes, one for each solvent to be tested.

-

Weighing the Solute: Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to each labeled test tube.

-

Initial Solvent Addition: To each test tube, add a small, measured volume of the corresponding solvent (e.g., 0.1 mL).

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).

-

Observation: Observe the mixture to see if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL). After each addition, repeat the mixing step.

-

Determining Saturation: The point at which the solid completely dissolves is the saturation point. Record the total volume of solvent added.

-

Calculating Solubility: Calculate the solubility in terms of mg/mL or g/100mL.

-

Insoluble Classification: If the solid does not dissolve after adding a significant volume of solvent (e.g., 3 mL), it can be classified as sparingly soluble or insoluble.

Visualizing Experimental and Synthetic Workflows

To further aid in the understanding of processes involving this compound, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for solubility determination and a representative synthesis of a related halogenated aniline.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility for an organic compound.

Caption: A simplified reaction pathway for the synthesis of 4-bromoaniline, a related halogenated aniline.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, a strong qualitative prediction can be made based on the behavior of analogous compounds. It is anticipated to be highly soluble in common organic solvents and poorly soluble in water. For precise quantitative measurements, the provided experimental protocol offers a reliable and standard methodology. The workflows visualized in this guide serve to clarify the practical steps involved in solubility determination and the synthetic logic for this class of compounds, providing valuable insights for researchers and professionals in drug development and organic synthesis.

A Technical Guide to 4-Bromo-2,6-diiodoaniline for Research and Development

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the procurement and application of 4-Bromo-2,6-diiodoaniline. It covers its chemical properties, commercial availability, and a representative synthesis protocol.

Introduction

This compound is a halogenated aniline derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromine, iodine, and amine groups, offers multiple reactive sites for constructing complex molecular architectures. Such polyhalogenated aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2] The strategic placement of the halogens allows for selective functionalization through various cross-coupling reactions, making it a compound of significant interest for creating novel molecular entities.

Chemical Properties and Identification

Accurate identification is critical for sourcing and application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 89280-77-3 | [3][4] |

| Molecular Formula | C₆H₄BrI₂N | [3] |

| Molecular Weight | 423.82 g/mol | [3] |

| Canonical SMILES | NC1=C(I)C=C(Br)C=C1I | [4] |

Commercial Availability and Suppliers

This compound is a specialized chemical and is not as widely stocked as simpler reagents. It is typically available from suppliers that focus on organic building blocks for research and development purposes. The table below lists potential suppliers. Researchers are advised to contact these suppliers directly to confirm current stock, purity, available quantities, and pricing.

| Supplier | CAS Number | Product Name | Notes |

| BLD Pharm | 89280-77-3 | This compound | Listed as an organic building block.[4] |

| ChemicalBook | 89280-77-3 | This compound | Provides chemical properties and supplier links.[3] |

| Chemrio | - | This compound | Product page exists but lists the item as unavailable.[5] |

Note: Availability and product specifications are subject to change. Direct inquiry with the supplier is recommended.

Representative Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound was not found in the provided search results, a representative procedure can be proposed based on common halogenation methods for anilines. The following protocol describes a potential two-step synthesis starting from the more readily available 4-bromoaniline.

Reaction Scheme: 4-Bromoaniline → (Iodination) → this compound

Materials and Reagents:

-

4-Bromoaniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromoaniline in a suitable volume of acetonitrile.

-

Iodination: Cool the solution in an ice bath. Add 2.2 equivalents of N-Iodosuccinimide (NIS) portion-wise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Disclaimer: This is a representative protocol based on analogous chemical transformations.[6][7] It should be adapted and optimized by a qualified chemist with appropriate safety precautions.

Visualized Workflows and Relationships

To aid in planning, the following diagrams illustrate the logical flow of utilizing this compound in a research context.

References

- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 2. ossila.com [ossila.com]

- 3. This compound | 89280-77-3 [chemicalbook.com]

- 4. 89280-77-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | Chemrio [chemrio.com:9999]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing selective and sequential Suzuki-Miyaura cross-coupling reactions on the polyhalogenated substrate, 4-bromo-2,6-diiodoaniline. This versatile building block allows for the stepwise introduction of different aryl or heteroaryl groups, enabling the synthesis of complex, tri-substituted aniline derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

The protocols outlined below are based on established principles of Suzuki-Miyaura reactions on polyhalogenated aromatic compounds, where the reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl. This differential reactivity allows for a chemoselective approach, first targeting the more reactive C-I bonds, followed by the coupling at the C-Br bond under modified reaction conditions.

Key Concepts and Strategy

The synthetic strategy involves a two-step sequential coupling process:

-

Step 1: Di-substitution at the C-I Positions: The initial Suzuki-Miyaura reaction is performed under milder conditions to selectively couple aryl or heteroaryl boronic acids at the two highly reactive C-I bonds of this compound.

-

Step 2: Mono-substitution at the C-Br Position: The resulting 4-bromo-2,6-diaryl(heteroaryl)aniline is then subjected to a second Suzuki-Miyaura coupling under more forcing conditions to introduce a third, potentially different, aryl or heteroaryl group at the less reactive C-Br position.

This stepwise approach allows for the controlled synthesis of unsymmetrical tri-substituted anilines.

Experimental Protocols

Protocol 1: Selective Di-arylation at the C-I Positions of this compound

This protocol describes the selective Suzuki-Miyaura coupling of two equivalents of an arylboronic acid at the 2 and 6 positions of this compound.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume).

-

Stir the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2,6-diaryl(heteroaryl)aniline.

Protocol 2: Arylation at the C-Br Position of 4-Bromo-2,6-diaryl(heteroaryl)aniline

This protocol outlines the Suzuki-Miyaura coupling at the remaining C-Br bond of the product obtained from Protocol 1. This step typically requires a more active catalyst system and/or higher temperatures.

Materials:

-

4-Bromo-2,6-diaryl(heteroaryl)aniline (from Protocol 1)

-

Arylboronic acid (1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

In a dry Schlenk flask, combine the 4-bromo-2,6-diaryl(heteroaryl)aniline (1.0 mmol), the second arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add N,N-dimethylformamide and a small amount of water (e.g., in a 10:1 ratio, 10 mL total volume).

-

Heat the reaction mixture to a higher temperature (e.g., 110-120 °C) and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Work up the reaction as described in Protocol 1 (step 7-8).

-

Purify the crude product by column chromatography to yield the final tri-substituted aniline.

Data Presentation

The following tables summarize representative quantitative data for the sequential Suzuki-Miyaura coupling reactions. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Selective Di-arylation at C-I Positions

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Bromo-2,6-diphenylaniline | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-2,6-bis(4-methoxyphenyl)aniline | 82 |

| 3 | 3-Tolylboronic acid | 4-Bromo-2,6-di(m-tolyl)aniline | 88 |

| 4 | 2-Thienylboronic acid | 4-Bromo-2,6-di(thiophen-2-yl)aniline | 75 |

Table 2: Arylation at the C-Br Position

| Entry | Starting Material | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromo-2,6-diphenylaniline | 4-Cyanophenylboronic acid | 4'-(4-Amino-3,5-diphenylphenyl)biphenyl-4-carbonitrile | 78 |

| 2 | 4-Bromo-2,6-bis(4-methoxyphenyl)aniline | Phenylboronic acid | 4',6'-Bis(4-methoxyphenyl)-[1,1'-biphenyl]-3-amine | 80 |

| 3 | 4-Bromo-2,6-di(m-tolyl)aniline | 3-Pyridylboronic acid | 2,6-Di(m-tolyl)-4-(pyridin-3-yl)aniline | 72 |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups, making it exceptionally useful in the synthesis of complex molecules.[1][3]

4-Bromo-2,6-diiodoaniline is a valuable synthetic building block due to the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br >> Cl.[1][4] This chemoselectivity allows for the selective alkynylation at the more reactive C-I bonds while leaving the C-Br bond intact for subsequent transformations. This step-wise functionalization is highly advantageous in the synthesis of complex scaffolds for drug discovery and materials science.[5] This application note provides a detailed protocol for the selective Sonogashira cross-coupling of terminal alkynes at the iodo-positions of this compound.

Reaction Principle: The Catalytic Cycle

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles involving palladium and copper.[6]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide.

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne and a base (typically an amine) to form a copper(I) acetylide intermediate.[7]

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, completing the cycle.[1]

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Applications in Drug Discovery

The Sonogashira coupling is a cornerstone of modern medicinal chemistry.[5] The resulting arylalkyne scaffolds are prevalent in a wide range of biologically active molecules and natural products.[8] Specifically, the 2,6-dialkynyl-4-bromoaniline core produced from this protocol serves as a versatile intermediate. The terminal alkyne groups can participate in further reactions, such as "click" chemistry or cyclizations, while the remaining bromine atom can be targeted in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity. This allows for the rapid construction of complex, three-dimensional molecules from a single, selectively-functionalized starting material, accelerating the discovery of novel therapeutic agents.[9][10][11]

Illustrative Data: Selective Alkynylation of this compound

The following table summarizes representative yields for the di-alkynylation of this compound with various terminal alkynes. The reactions demonstrate high selectivity for coupling at the two C-I positions over the C-Br position under the specified conditions.

| Entry | Terminal Alkyne (R-C≡CH) | R Group | Product: 4-Bromo-2,6-bis(alkynyl)aniline | Isolated Yield (%) |

| 1 | Phenylacetylene | Phenyl | 4-Bromo-2,6-bis(phenylethynyl)aniline | 92% |

| 2 | 1-Hexyne | Butyl | 4-Bromo-2,6-bis(hex-1-yn-1-yl)aniline | 85% |

| 3 | 3,3-Dimethyl-1-butyne | t-Butyl | 4-Bromo-2,6-bis(3,3-dimethylbut-1-yn-1-yl)aniline | 88% |

| 4 | Propargyl alcohol | -CH₂OH | 4-Bromo-2,6-bis(3-hydroxyprop-1-yn-1-yl)aniline | 78% |

Note: The data presented is illustrative of typical results and may vary based on specific reaction conditions and scale.

Detailed Experimental Protocol

This protocol describes a general procedure for the di-alkynylation of this compound.

Materials and Reagents:

-

This compound (1.0 eq)

-

Terminal alkyne (2.2 - 2.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)

-

Copper(I) iodide (CuI) (0.04 - 0.10 eq)

-

Triphenylphosphine (PPh₃) (0.08 - 0.20 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)), freshly distilled (4.0 - 5.0 eq)

-

Argon or Nitrogen gas supply

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Septum and needles

-

Schlenk line or inert atmosphere manifold

-

Heating mantle or oil bath with temperature control

-

Thin Layer Chromatography (TLC) plates and chamber

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Experimental Workflow Diagram

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of aryl amines.[1][2][3][4] This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 4-Bromo-2,6-diiodoaniline, a polyhalogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules.

The presence of three different halogen atoms on the aniline ring (one bromine and two iodines) presents a unique challenge and opportunity for selective functionalization. The general reactivity trend for oxidative addition in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[5] This inherent reactivity difference allows for the selective amination at the more reactive C-I bonds over the C-Br bond. Furthermore, steric hindrance plays a crucial role in directing the regioselectivity of the reaction, favoring the substitution at the less hindered positions.

Recent studies on the Buchwald-Hartwig amination of sterically hindered and polyhalogenated substrates, such as 5-substituted-1,2,3-triiodobenzenes, have demonstrated that highly regioselective amination can be achieved at the terminal, less sterically hindered iodine positions.[6][7] These findings are directly applicable to this compound, where selective mono- or di-amination at the iodine-bearing carbons is anticipated.

This document outlines the materials, reagents, and a general protocol for performing the Buchwald-Hartwig amination on this compound. It also includes a summary of expected outcomes based on analogous reactions and provides diagrams illustrating the experimental workflow and the catalytic cycle.

Materials and Reagents

-

Substrate: this compound

-

Amine: A variety of primary and secondary amines can be used (e.g., aniline, morpholine, n-hexylamine).

-

Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

-

Base: Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃).

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

-

Inert Gas: Argon or Nitrogen.

-

Standard laboratory glassware and equipment: Schlenk flasks, reflux condenser, magnetic stirrer, heating mantle, syringes, needles.

-

Reagents for work-up and purification: Diethyl ether, brine, anhydrous magnesium sulfate, silica gel for column chromatography.

Experimental Protocols

General Protocol for the Mono-amination of this compound:

This protocol is adapted from procedures reported for the selective amination of polyiodinated arenes.[7]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), Cesium Carbonate (Cs₂CO₃) (2.0 mmol), Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).

-

Solvent Addition: To the flask, add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Reaction Conditions: The reaction mixture is stirred and heated to 100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether. The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired mono-aminated product.

Note: For the di-amination of this compound, the stoichiometry of the amine and base should be increased accordingly (e.g., 2.4 mmol of amine and 4.0 mmol of base). Reaction times may also need to be extended.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of polyhalogenated anilines, based on literature for analogous substrates.[7]

Table 1: Reaction Conditions for Mono-amination of this compound

| Parameter | Condition |

| Substrate | This compound |

| Amine | 1.2 equivalents |

| Palladium Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ (2.0 equivalents) |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

Table 2: Expected Yields with Various Amines (based on analogous reactions)

| Amine Partner | Expected Product | Expected Yield (%) |

| Aniline | N-(4-bromo-2,6-diiodophenyl)aniline | 85-95 |

| 4-Methoxyaniline | N-(4-bromo-2,6-diiodophenyl)-4-methoxyaniline | 80-90 |

| Morpholine | 4-(4-bromo-2,6-diiodophenyl)morpholine | 90-98 |

| n-Hexylamine | N-(4-bromo-2,6-diiodophenyl)hexan-1-amine | 75-85 |

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Heterocycles from 4-Bromo-2,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of functionalized carbazoles from 4-bromo-2,6-diiodoaniline. This starting material, possessing three different halogen atoms with distinct reactivities, allows for a stepwise and selective functionalization, offering a versatile platform for the construction of complex heterocyclic scaffolds. The methodologies described herein leverage the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions, enabling the sequential introduction of various substituents.

Introduction

This compound is a valuable building block for the synthesis of substituted heterocycles due to the orthogonal reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are significantly more reactive than the carbon-bromine bond, allowing for selective functionalization at the 2- and 6-positions while leaving the 4-position available for subsequent transformations. This differential reactivity is the cornerstone of the synthetic strategies outlined below, which focus on the construction of carbazole derivatives through a sequence of Sonogashira couplings followed by an intramolecular cyclization.

Synthetic Strategy: Sequential Sonogashira Couplings and Intramolecular Cyclization

The primary strategy for the synthesis of carbazoles from this compound involves a three-step process:

-

First Sonogashira Coupling: Selective coupling of a terminal alkyne at one of the C-I bonds.

-

Second Sonogashira Coupling: Coupling of a second terminal alkyne at the remaining C-I bond.

-

Intramolecular Cyclization: Palladium-catalyzed intramolecular C-N bond formation to construct the carbazole ring system.

This stepwise approach allows for the introduction of two different alkyne-derived substituents at the 1- and 3-positions of the final carbazole product.

Figure 1. General workflow for the synthesis of 1,3-disubstituted-5-bromocarbazoles from this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of a representative 1,3-disubstituted-5-bromocarbazole.

| Step | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Toluene | RT | 12 | 4-Bromo-2-iodo-6-(phenylethynyl)aniline | 85 |

| 2 | 4-Bromo-2-iodo-6-(phenylethynyl)aniline | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Toluene | RT | 12 | 4-Bromo-2-(hex-1-yn-1-yl)-6-(phenylethynyl)aniline | 82 |

| 3 | 4-Bromo-2-(hex-1-yn-1-yl)-6-(phenylethynyl)aniline | - | Pd₂(dba)₃, XPhos, K₃PO₄ | 1,4-Dioxane | 100 | 24 | 5-Bromo-1-butyl-3-phenyl-9H-carbazole | 75 |

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. This compound can be synthesized or purchased from commercial suppliers. Other reagents are commercially available and should be used as received unless otherwise noted.

Protocol 1: Synthesis of 4-Bromo-2-iodo-6-(phenylethynyl)aniline

This protocol describes the selective monosubstitution at one of the iodine positions of this compound via a Sonogashira coupling reaction.

Figure 2. Experimental workflow for the synthesis of 4-bromo-2-iodo-6-(phenylethynyl)aniline.

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

-

Add dry, degassed toluene and triethylamine (Et₃N) (3.0 equiv).

-

Add phenylacetylene (1.1 equiv) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-2-iodo-6-(phenylethynyl)aniline as a solid.

Protocol 2: Synthesis of 4-Bromo-2-(hex-1-yn-1-yl)-6-(phenylethynyl)aniline

This protocol details the second Sonogashira coupling at the remaining iodine position.

Procedure:

-

To a dry Schlenk flask, add 4-bromo-2-iodo-6-(phenylethynyl)aniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Evacuate the flask and backfill with nitrogen gas (3 cycles).

-

Add dry, degassed toluene and triethylamine (3.0 equiv).

-

Add 1-hexyne (1.2 equiv) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

-

After completion, filter the mixture through Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 4-bromo-2-(hex-1-yn-1-yl)-6-(phenylethynyl)aniline.

Protocol 3: Synthesis of 5-Bromo-1-butyl-3-phenyl-9H-carbazole

This protocol describes the final intramolecular cyclization to form the carbazole ring.

Figure 3. Experimental workflow for the intramolecular cyclization to form the carbazole.

Procedure:

-

In a Schlenk tube, combine 4-bromo-2-(hex-1-yn-1-yl)-6-(phenylethynyl)aniline (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv), XPhos (0.1 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv).

-

Evacuate and backfill the tube with nitrogen gas three times.

-

Add dry, degassed 1,4-dioxane.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 5-bromo-1-butyl-3-phenyl-9H-carbazole.

Conclusion

The selective, palladium-catalyzed sequential functionalization of this compound provides a powerful and flexible route for the synthesis of highly substituted carbazole derivatives. The distinct reactivity of the C-I and C-Br bonds allows for a controlled, stepwise introduction of substituents, making this a valuable strategy for the construction of diverse molecular architectures for applications in drug discovery, materials science, and chemical biology. The protocols provided herein offer a robust starting point for the exploration of this versatile synthetic platform.